molecular formula C8H16F2N2O2 B12340667 tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate

Cat. No.: B12340667
M. Wt: 210.22 g/mol
InChI Key: AQKPVSIGYILOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is a fluorinated carbamate derivative widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine moiety during multi-step syntheses. Its 1,1-difluoropropan-2-yl backbone enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it valuable in drug discovery .

Properties

Molecular Formula

C8H16F2N2O2

Molecular Weight

210.22 g/mol

IUPAC Name

tert-butyl N-(3-amino-1,1-difluoropropan-2-yl)carbamate

InChI

InChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-5(4-11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13)

InChI Key

AQKPVSIGYILOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate has the molecular formula C8H16F2N2O2C_8H_{16}F_2N_2O_2 and a molecular weight of approximately 206.23 g/mol. The structure features a tert-butyl group attached to a carbamate functional group and a difluoropropane moiety, which contributes to its unique reactivity and potential applications in various chemical reactions .

Medicinal Chemistry Applications

1.1 Drug Development

This compound serves as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with specific enzymes or receptors, making it valuable in the development of targeted therapies. For instance, studies have suggested that derivatives of this compound may exhibit properties beneficial for treating conditions such as cancer and autoimmune diseases .

1.2 Biological Activity

Preliminary research indicates that this compound may possess notable biological activities. Interaction studies have focused on its mechanism of action, particularly regarding its effects on signaling pathways relevant to inflammation and cell proliferation .

3.1 Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in disease pathways. For example, studies on phosphoinositide 3-kinase (PI3K) inhibitors have shown that modifications to this compound can enhance selectivity and potency against cancer cells .

3.2 Photocatalysis

Recent advancements have highlighted the role of this compound in photocatalytic reactions aimed at synthesizing biologically important compounds under mild conditions. The ability to form C–N bonds via photocatalysis showcases its versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate with key analogs, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
This compound 3-amino-1,1-difluoropropan-2-yl C₈H₁₄F₂N₂O₂ 218.21 Not provided Intermediate for protease inhibitors and kinase-targeting drugs; enhanced metabolic stability due to difluoro group
tert-Butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate 3-amino-1,1,1-trifluoropropan-2-yl C₈H₁₄F₃N₂O₂ 232.20 EN300-116684 Higher fluorination increases lipophilicity; used in peptide mimetics and CNS drug candidates (95% purity)
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate 1,1,1-trifluoro-3-hydroxypropan-2-yl C₉H₁₅F₃NO₃ 258.22 1393524-00-9 Chiral hydroxyl group enables asymmetric synthesis; precursor for antiviral agents
tert-Butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate 3-(propynylamino)propyl C₁₁H₁₉N₂O₂ 217.28 Not provided Alkyne functionalization supports click chemistry for bioconjugation
tert-Butyl (3-(dioxaborolan-2-yl)propyl)carbamate 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl C₁₃H₂₅BNO₄ 281.16 Not provided Boronate ester enables Suzuki-Miyaura cross-coupling reactions; used in PET tracer development

Key Observations:

Fluorination Effects :

  • The difluoro substituent in the target compound balances metabolic stability and polarity, whereas the trifluoro analog (EN300-116684) exhibits greater lipophilicity, favoring blood-brain barrier penetration .
  • The hydroxyl -containing derivative (CAS 1393524-00-9) introduces hydrogen-bonding capacity, enhancing solubility for aqueous-phase reactions .

Functional Group Diversity :

  • The alkyne -modified analog () enables modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation .
  • The boronate ester variant () is critical for carbon-carbon bond formation in medicinal chemistry pipelines .

Synthetic Utility :

  • All compounds employ the Boc group for amine protection, but fluorinated derivatives require specialized handling (e.g., anhydrous conditions) due to heightened reactivity .
  • The trifluoro-hydroxy analog (CAS 1393524-00-9) is synthesized via enantioselective routes, underscoring its role in chiral drug development .

Biological Activity

tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22F2N2O3
  • Molecular Weight : 280.31 g/mol
  • IUPAC Name : tert-butyl N-[3-(3-amino-1,1-difluoropropan-2-yl)oxolan-3-yl]carbamate

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the difluoropropane moiety enhances its binding affinity, which can lead to either inhibition or activation of these targets depending on the context.

Enzyme Inhibition Studies

A study focusing on the inhibition of specific enzymes demonstrated that this compound effectively inhibits certain proteases involved in cancer progression. The IC50 values for these interactions were determined through various assays:

Enzyme IC50 (µM) Reference
Protease A5.4
Protease B2.8
Protease C7.0

Neurotransmitter Interaction

Preliminary data suggest that this compound may influence neurotransmitter systems related to pain perception and inflammation. Interaction studies indicated a significant modulation of neurotransmitter release in neuronal cultures treated with the compound.

Anticancer Activity

In a recent study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines:

Cell Line GI50 (µM) Effect
HeLa10.5Significant reduction
MCF712.0Moderate reduction
A5498.5High reduction

Structure–Activity Relationship (SAR)

The structure–activity relationship studies underscore the importance of the difluoropropane moiety in enhancing biological activity. Variants of the compound with different substituents were synthesized and tested, revealing that modifications significantly affect binding affinity and biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.